3-(3-Fluorophenoxy)azetidine hydrochloride

Lipophilicity LogP Drug Design

3-(3-Fluorophenoxy)azetidine hydrochloride (CAS 1236861-75-8) is a four-membered nitrogen-containing heterocyclic building block belonging to the azetidine class. The compound features a 3-fluorophenoxy substituent attached to the azetidine ring via an ether linkage and is supplied as the hydrochloride salt, which enhances solubility in polar media.

Molecular Formula C9H11ClFNO
Molecular Weight 203.641
CAS No. 1236861-75-8
Cat. No. B566796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)azetidine hydrochloride
CAS1236861-75-8
Molecular FormulaC9H11ClFNO
Molecular Weight203.641
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
InChIKeyQJEPGMVEGMNWEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluorophenoxy)azetidine hydrochloride (CAS 1236861-75-8) – Azetidine Building Block for Medicinal Chemistry and Fragment-Based Screening


3-(3-Fluorophenoxy)azetidine hydrochloride (CAS 1236861-75-8) is a four-membered nitrogen-containing heterocyclic building block belonging to the azetidine class. The compound features a 3-fluorophenoxy substituent attached to the azetidine ring via an ether linkage and is supplied as the hydrochloride salt, which enhances solubility in polar media . With a molecular weight of 203.64 g/mol, a topological polar surface area of 21.3 Ų, and a LogP of approximately 1.93, it occupies physicochemical space distinct from its unsubstituted, regioisomeric, and halogen-variant analogs [1]. These properties make it a frequently selected intermediate in early-stage drug discovery campaigns targeting CNS and anti-infective programs where precise lipophilicity tuning is critical.

Structural Analogs of 3-(3-Fluorophenoxy)azetidine Hydrochloride Are Not Interchangeable — Evidence from Physicochemical and Electronic Profiling


Even among closely related 3-phenoxyazetidine derivatives, small structural modifications—such as the position of a fluorine atom or the choice of halogen—produce non-trivial changes in lipophilicity, electronic distribution, and metabolic soft spots . For example, moving the fluorine from the meta to the para position lowers the LogP (from ~1.93 to ~1.34), while replacing fluorine with chlorine at the meta position raises the LogP (to ~2.04) and alters the Hammett substituent constant . These differences directly impact membrane permeability, CYP450 metabolic stability, and off-target binding profiles, meaning that procurement decisions based solely on scaffold similarity risk selecting a compound with incompatible pharmacokinetic or pharmacodynamic properties for the intended assay system.

Quantitative Differentiation of 3-(3-Fluorophenoxy)azetidine Hydrochloride from Its Closest Structural Analogs


Lipophilicity Tuning: Meta-Fluorine Provides an Optimal LogP Window Between Unsubstituted and Chloro Analogs

In fragment-based and lead-optimization campaigns, precise control of lipophilicity is essential for balancing permeability and metabolic clearance. The target compound exhibits a LogP of 1.93, which is 0.28 to 0.71 units higher than the unsubstituted 3-phenoxyazetidine (LogP 1.22–1.65) and 0.59 units higher than the para-fluoro regioisomer (LogP 1.34), yet 0.11 units lower than the meta-chloro analog (LogP 2.04) . This positions the meta-fluoro substitution as the optimal choice for programs that require moderate lipophilicity to avoid the excessive metabolic liability associated with higher LogP chloro analogs.

Lipophilicity LogP Drug Design ADME

Fluorine Positional Isomerism: Meta-Fluorine Alters Electronic Effects Relative to Para-Fluoro and Ortho-Fluoro Analogs

The position of the fluorine substituent on the phenoxy ring critically influences the electronic environment of the azetidine nitrogen and the aryl ether linkage. The meta-fluorine exerts a −I inductive effect (Hammett σ_m = 0.34) without the +M resonance contribution present at the para position (σ_p = 0.06), resulting in a distinct electron-withdrawing profile compared to the 4-fluoro regioisomer [1]. This electronic difference modulates the basicity of the azetidine nitrogen (estimated pKa shift of ~0.3–0.5 units) and alters the dipole moment of the molecule, which can affect target binding and solubility [2].

Fluorine Chemistry Regioisomers Electronic Effects Medicinal Chemistry

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Handling Compared to Free Base Analogs

The target compound is supplied as a stable hydrochloride salt (MW 203.64 g/mol), which confers enhanced aqueous solubility and improved solid-state stability relative to free base forms of structurally analogous azetidines [1]. In contrast, 3-(4-fluorophenoxy)azetidine (CAS 702628-84-0) is commonly available only as the free base, which typically exhibits lower water solubility and may require in situ salt formation prior to biological assay . The hydrochloride salt also simplifies handling, storage, and formulation into aqueous buffer systems commonly used in high-throughput screening.

Salt Selection Solubility Formulation Handling

Safety and Handling Profile: Consistent GHS Classification Across the Azetidine Series, with No Additional Hazardous Properties

According to the ECHA C&L Inventory, 3-(3-fluorophenoxy)azetidine hydrochloride carries the GHS classification: Acute Toxicity Category 4 (H302, harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT SE Category 3 (H335, respiratory irritation) [1]. This hazard profile is essentially identical to that of the unsubstituted 3-phenoxyazetidine hydrochloride and the 4-fluoro free base analog, indicating that the introduction of the meta-fluorine does not introduce new or elevated toxicity concerns relative to in-class comparators. The compound is classified as non-hazardous for transport and can be stored under standard cool, dry conditions.

GHS Classification Safety Toxicology Procurement

Procurement-Driven Application Scenarios for 3-(3-Fluorophenoxy)azetidine Hydrochloride Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Moderate LogP (1.5–2.0) for CNS Penetration

In CNS drug discovery programs where the target LogP range for blood-brain barrier penetration is between 1.5 and 2.5, 3-(3-fluorophenoxy)azetidine hydrochloride (LogP 1.93) provides a pre-optimized starting point, avoiding the suboptimal lipophilicity of the unsubstituted analog (LogP 1.22–1.65) and the potentially excessive LogP of the chloro analog (2.04) that may increase metabolic clearance . The hydrochloride salt ensures consistent solubility in aqueous assay media, enabling reliable SAR generation.

Fragment-Based Screening Libraries Targeting Protein-Protein Interactions

The meta-fluorophenoxy substitution provides a distinct three-dimensional electrostatic surface compared to para-fluoro regioisomers, offering unique interaction opportunities with protein hot spots. The compound's low molecular weight (203.64 g/mol) and topological polar surface area (21.3 Ų) meet Rule-of-Three criteria for fragment libraries, while its elevated LogP relative to the unsubstituted analog improves affinity detection in biochemical assays [1].

Parallel Synthesis and Scaffold-Hopping in Anti-Infective Programs

The azetidine core serves as a compact bioisostere for piperidine and pyrrolidine rings, reducing overall lipophilicity while maintaining basicity. The meta-fluorine's electron-withdrawing effect can modulate the pKa of the azetidine nitrogen, potentially improving antibacterial target engagement compared to para-fluoro analogs where resonance effects partially offset the inductive withdrawal [2]. This makes the compound a strategic choice for synthesizing focused libraries targeting bacterial FabI or similar enzymes.

ADME Profiling and Metabolic Stability Studies Comparing Halogen-Substituted Azetidines

The compound is ideally suited as a probe in comparative metabolic stability assays (e.g., human liver microsome or hepatocyte incubations) alongside its 3-phenoxy, 3-(4-fluorophenoxy), and 3-(3-chlorophenoxy) analogs to quantify the effect of meta-fluorination on intrinsic clearance. The consistent hydrochloride salt form across the phenoxy series simplifies experimental design and reduces formulation artifacts .

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